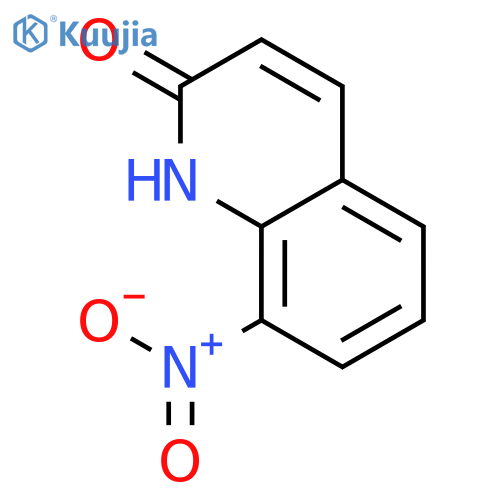

Cas no 7461-12-3 (8-Nitroquinolin-2(1H)-one)

8-Nitroquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 8-Nitroquinolin-2(1H)-one

- 8-Nitro-chinolin-2-ol

- 8-nitro-quinolin-2-ol

- MFCD21605405

- NSC-404777

- CHEMBL2042573

- SMR001875449

- 8-nitro-quinolone

- DS-2245

- NSC404777

- DTXSID40323745

- 8-Nitro-1H-quinolin-2-one

- 7461-12-3

- SCHEMBL3224253

- AKOS016001731

- MLS003171567

- 8-nitro-1,2-dihydroquinolin-2-one

- A922935

- 1,2-dihydro-8-nitroquinolin-2-one

- 8-nitroquinolin-2-ol

- 8-Nitro-2(1H)-quinolinone

- DB-400383

-

- MDL: MFCD21605405

- インチ: InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)

- InChIKey: LPIFZNBFLQNYIA-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](=O)C1=CC=CC2=CCC(=O)N=C12

計算された属性

- せいみつぶんしりょう: 190.03800

- どういたいしつりょう: 190.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.419

- ふってん: 422.8°C at 760 mmHg

- フラッシュポイント: 209.5°C

- 屈折率: 1.636

- PSA: 78.68000

- LogP: 1.95950

8-Nitroquinolin-2(1H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

8-Nitroquinolin-2(1H)-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

8-Nitroquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI292-1g |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 97% | 1g |

1160.0CNY | 2021-08-03 | |

| Apollo Scientific | OR925748-5g |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 95% | 5g |

£380.00 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0983476-10g |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 95% | 10g |

$750 | 2024-08-02 | |

| Chemenu | CM145924-25g |

8-nitroquinolin-2(3H)-one |

7461-12-3 | 97% | 25g |

$1062 | 2021-08-05 | |

| Alichem | A189007845-10g |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 97% | 10g |

$621.30 | 2023-09-01 | |

| Chemenu | CM145924-5g |

8-nitroquinolin-2(3H)-one |

7461-12-3 | 97% | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM145924-10g |

8-nitroquinolin-2(3H)-one |

7461-12-3 | 97% | 10g |

$661 | 2021-08-05 | |

| Fluorochem | 221043-250mg |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 95% | 250mg |

£53.00 | 2022-03-01 | |

| Ambeed | A109569-100mg |

8-Nitroquinolin-2(1H)-one |

7461-12-3 | 97% | 100mg |

$69.0 | 2024-04-17 | |

| abcr | AB440464-250mg |

8-Nitroquinolin-2(1H)-one; . |

7461-12-3 | 250mg |

€236.80 | 2025-02-15 |

8-Nitroquinolin-2(1H)-one 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

8-Nitroquinolin-2(1H)-oneに関する追加情報

8-Nitroquinolin-2(1H)-one: A Comprehensive Overview

8-Nitroquinolin-2(1H)-one, also known by its CAS number 7461-12-3, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The molecule is characterized by a quinoline ring system with a nitro group at the 8-position and a ketone group at the 2-position, giving it the name 8-nitroquinolin-2(1H)-one. Its unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in both academic and industrial research.

The synthesis of 8-nitroquinolin-2(1H)-one has been explored through various methods, including nitration reactions and oxidation processes. Recent advancements in synthetic chemistry have enabled more efficient and selective routes to prepare this compound, minimizing side reactions and improving yields. For instance, researchers have employed catalytic systems to facilitate the nitration step, ensuring high purity and structural integrity of the final product. These developments are crucial for scaling up production, especially for applications in pharmaceuticals where purity is paramount.

8-Nitroquinolin-2(1H)-one exhibits notable pharmacological properties, particularly in its ability to modulate cellular signaling pathways. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promise in anticancer research, where it has been found to induce apoptosis in various cancer cell lines by targeting key oncogenic pathways. Recent findings suggest that 8-nitroquinolin-2(1H)-one may also possess neuroprotective properties, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The structural features of 8-nitroquinolin-2(1H)-one, particularly the nitro group at position 8, play a critical role in its biological activity. The nitro group is known to enhance the compound's lipophilicity, which facilitates its absorption across biological membranes. Furthermore, this functional group can undergo redox transformations within cellular environments, contributing to its bioactivity. Researchers have exploited these properties to design analogs of 8-nitroquinolin-2(1H)-one, modifying other positions on the quinoline ring to optimize pharmacokinetic profiles and therapeutic efficacy.

In terms of applications, 8-nitroquinolin-2(1H)-one has found utility in drug discovery programs targeting inflammation, cancer, and neurodegenerative diseases. Its ability to modulate multiple cellular targets makes it a versatile lead compound for developing multi-target therapies. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on advancing this compound into preclinical stages, with encouraging results reported in animal models of chronic inflammation and cancer metastasis.

The study of CAS No: 7461-12-3, or 8-nitroquinolin-2(1H)-one, continues to be a dynamic area of research. With ongoing investigations into its mechanism of action, toxicity profiles, and pharmacokinetics, this compound holds significant potential for translating into clinical applications. As researchers unravel more about its molecular interactions and therapeutic benefits, 8-nitroquinolin-2(1H)-one is poised to make meaningful contributions to the field of medicinal chemistry.

7461-12-3 (8-Nitroquinolin-2(1H)-one) 関連製品

- 75755-37-2(7-Nitroquinolin-2(1H)-one)

- 64495-55-2(6-Nitroquinolin-2(1H)-one)

- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)

- 886366-96-7(4-(4-Fluorophenyl)thiazole-2-carboxylic Acid)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)